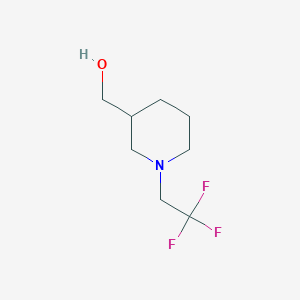

![molecular formula C14H18ClF3N2O3 B1465048 Chlorhydrate de 4-{2-[2-Nitro-4-(trifluorométhyl)phénoxy]-éthyl}pipéridine CAS No. 1220032-56-3](/img/structure/B1465048.png)

Chlorhydrate de 4-{2-[2-Nitro-4-(trifluorométhyl)phénoxy]-éthyl}pipéridine

Vue d'ensemble

Description

4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a piperidine ring

Applications De Recherche Scientifique

Chimie médicinale : Agents antimicrobiens

Le groupe trifluorométhyle présent dans ce composé est connu pour sa bioactivité, ce qui en fait un élément précieux dans le développement d'agents antimicrobiens . Le groupe nitro peut être réduit en amine in vivo, ce qui peut interagir avec les enzymes bactériennes, perturbant leur fonction. Ce composé pourrait servir de précurseur pour de nouveaux médicaments ciblant les souches résistantes de bactéries.

Agriculture : Développement de pesticides

En agriculture, le potentiel du composé à former des molécules stables et bioactives en fait un candidat pour le développement de pesticides . Ses caractéristiques structurelles pourraient être utilisées pour concevoir des composés ciblant des ravageurs spécifiques sans nuire aux insectes bénéfiques ou à l'environnement.

Science des matériaux : Synthèse de polymères

La structure chimique unique de ce composé permet son utilisation dans la synthèse de polymères . Le groupe trifluorométhyle peut conférer des propriétés hydrophobes, tandis que le groupe nitro peut participer à des réactions de réticulation, conduisant à des polymères à stabilité accrue et propriétés mécaniques spécifiques.

Sciences de l'environnement : Études de photodécomposition

Ce composé peut subir une photodécomposition, ce qui en fait un sujet d'intérêt dans les études de sciences de l'environnement . Comprendre ses produits de dégradation et leur impact environnemental est crucial pour évaluer l'empreinte écologique des produits chimiques associés.

Chimie analytique : Chromatographie

En chimie analytique, des dérivés de ce composé peuvent être utilisés comme étalons ou réactifs dans les méthodes chromatographiques . Leurs signatures chimiques distinctes permettent la détection et la quantification précises de diverses substances dans des mélanges complexes.

Biochimie : Inhibition enzymatique

La structure du composé suggère une utilisation potentielle en biochimie comme inhibiteur enzymatique . En imitant le substrat d'une enzyme ou en se liant à son site actif, il pourrait réguler l'activité des enzymes impliquées dans des processus biologiques essentiels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common approach is the reaction of 2-nitro-4-(trifluoromethyl)phenol with an appropriate piperidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 4-{2

Propriétés

IUPAC Name |

4-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3.ClH/c15-14(16,17)11-1-2-13(12(9-11)19(20)21)22-8-5-10-3-6-18-7-4-10;/h1-2,9-10,18H,3-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAPMUBVMSAXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

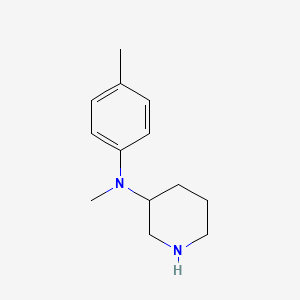

![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)

![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)

![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)

![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)

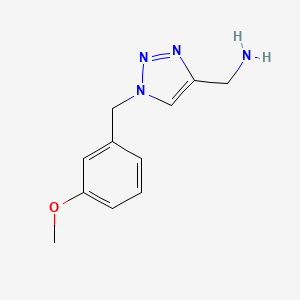

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464982.png)

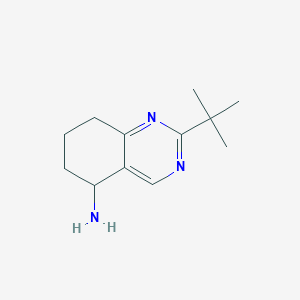

![Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1464988.png)